
4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is characterized by the presence of four methyl groups and two methoxy groups attached to the phenanthrene core. Its molecular formula is C20H22O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene typically involves the treatment of a precursor compound with sodamide in ammonia. This reaction yields the desired phenanthrene derivative in almost quantitative yield . The reaction conditions are carefully controlled to ensure high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and stringent quality control measures to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where substituents on the phenanthrene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of various substituted phenanthrene derivatives depending on the substituent introduced.
Scientific Research Applications
4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4,5,6-Tetramethylphenanthrene: Another tetramethyl-substituted phenanthrene with similar structural features.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups and a similar aromatic structure.
Uniqueness: 4,5-Dimethoxy-1,3,6,8-tetramethylphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
50790-66-4 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene |
InChI |
InChI=1S/C20H22O2/c1-11-9-13(3)19(21-5)17-15(11)7-8-16-12(2)10-14(4)20(22-6)18(16)17/h7-10H,1-6H3 |
InChI Key |
SNSDYOOUCIZWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC3=C2C(=C(C=C3C)C)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
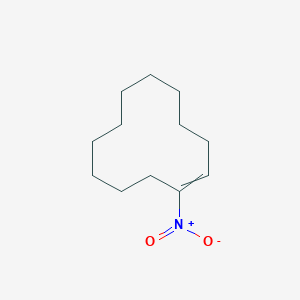
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)
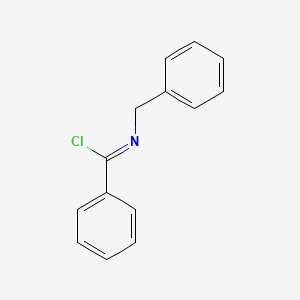
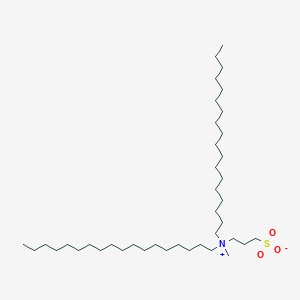
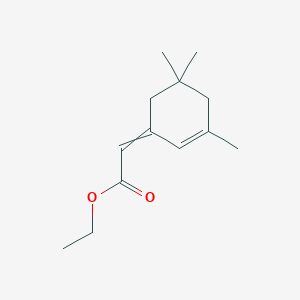
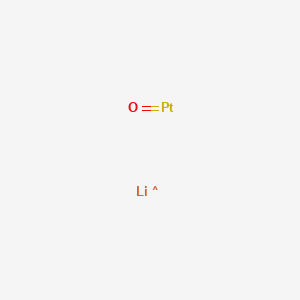
methanone](/img/structure/B14649095.png)
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
